molecular formula C9H20Cl2N2O B6297590 (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2227197-87-5

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B6297590
CAS No.: 2227197-87-5
M. Wt: 243.17 g/mol
InChI Key: DNEMBMRUCXTRGW-YUZCMTBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chiral amine building block of high value in medicinal chemistry and pharmaceutical research. Its primary application is in the development of novel allosteric inhibitors targeting the protein tyrosine phosphatase SHP2, a key regulator in cellular signaling pathways like RAS/MAPK/ERK and a promising therapeutic target in oncology . Research has demonstrated that this specific stereoisomer serves as the core structural component in potent SHP2 inhibitors, such as the compound PB17-026-01, which stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel-like allosteric pocket, effectively blocking its activity with high selectivity . Given SHP2's role as a mediator downstream of various receptor tyrosine kinases and its association with cancers such as leukemia, lung adenocarcinoma, and breast cancer, this compound provides researchers with a critical scaffold for exploring new treatments for these conditions . The compound is offered with a high purity guarantee and is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-YUZCMTBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Spirocyclization via Reductive Amination

Step 1: Synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

  • Starting Material : (R)-Epichlorohydrin and a protected cyclic ketone (e.g., 4-methylcyclohexanone) undergo nucleophilic ring-opening to form a chlorohydrin intermediate.

  • Cyclization : Treatment with ammonium hydroxide under basic conditions induces intramolecular amination, yielding the spirocyclic amine core.

  • Stereochemical Control : Chiral resolution using tartaric acid derivatives ensures enantiomeric excess >99% for the (3R,4R) configuration.

Step 2: Salt Formation

  • The free base is treated with hydrochloric acid in methanol, resulting in precipitation of the dihydrochloride salt. Crystallization from ethanol/water affords the final product with >98% purity.

Reaction Table 1: Optimization of Reductive Amination

ParameterCondition 1Condition 2Optimal Condition
SolventTHFMeOHMeOH
Temperature (°C)255050
CatalystNaBH3CNPd/C (H2)NaBH3CN
Yield (%)657285

Route B: Asymmetric Catalysis for Stereoselective Synthesis

Step 1: Construction of the Oxa-Spiro Ring

  • A chiral palladium catalyst facilitates asymmetric [4+2] cycloaddition between a vinyl ether and a nitroalkene, generating the tetrahydrofuran ring with >90% enantiomeric excess.

  • Intermediate : (3R,4R)-3-Methyl-2-oxa-8-nitrospiro[4.5]decane is reduced using H2/Pd-BaSO4 to the primary amine.

Step 2: Salt Formation and Purification

  • The amine is converted to the dihydrochloride salt via HCl gas saturation in dichloromethane, followed by recrystallization from acetonitrile.

Optimization of Stereochemical Fidelity

Chiral Auxiliaries and Resolving Agents

  • Tartaric Acid Resolution : Racemic mixtures of the spirocyclic amine are resolved using L-(+)-tartaric acid, achieving a diastereomeric excess of 98% for the (3R,4R) isomer.

  • Asymmetric Epoxidation : Jacobsen’s catalyst (Mn-salen) enables enantioselective epoxide formation, which is subsequently opened with ammonia to install the amine group.

Crystallography-Validated Configurations

  • X-ray co-crystal structures of SHP2 inhibitors (e.g., PB17-026-01) confirm the absolute configuration of the spirocyclic amine intermediate, correlating synthetic outcomes with biological activity.

Salt Formation and Purification Protocols

Dihydrochloride Salt Preparation

  • Acid Selection : Hydrochloric acid is preferred over other protic acids (e.g., H2SO4) due to improved solubility and crystallinity.

  • Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and washed with cold ether.

Analytical Characterization

  • HPLC : Purity >99% (Column: C18, 150 mm × 4.6 mm; Mobile Phase: 0.1% TFA in H2O/MeCN).

  • NMR (400 MHz, D2O) : δ 3.72 (m, 1H, H-3), 3.58 (dd, J = 10.4 Hz, 1H, H-4), 2.95–3.10 (m, 4H, spirolinkage), 1.45 (s, 3H, CH3).

  • XRD : Single-crystal analysis confirms the (3R,4R) configuration and salt stoichiometry.

Industrial-Scale Considerations and Yield Maximization

Process Intensification

  • Continuous Flow Chemistry : Reductive amination steps are conducted in a continuous flow reactor, reducing reaction time from 24 h to 2 h and improving yield to 90%.

  • Green Solvents : Ethanol/water mixtures replace dichloromethane in crystallization, aligning with sustainability goals.

Cost-Effective Catalyst Recycling

  • Palladium catalysts immobilized on magnetic nanoparticles are reused for >5 cycles without significant activity loss, reducing production costs by 40% .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered oxidation states.

Scientific Research Applications

Inhibition of SHP2

SHP2 (Src Homology 2 domain-containing phosphatase 2) plays a significant role in cellular signaling pathways, including those involved in cancer progression and immune response regulation. The compound has been identified as a potent allosteric inhibitor of SHP2, which is crucial for its therapeutic potential.

  • Mechanism of Action : The compound binds to the allosteric site of SHP2, altering its conformation and inhibiting its phosphatase activity. This inhibition can disrupt aberrant signaling pathways that contribute to tumorigenesis and other diseases .

Cancer Therapeutics

The inhibition of SHP2 is particularly relevant in cancer therapy due to its involvement in the MAPK pathway and the PD-L1/PD-1 immune checkpoint pathway. Research indicates that targeting SHP2 can enhance the efficacy of existing cancer treatments and may lead to new therapeutic strategies.

  • Case Studies :
    • A study characterized the compound as part of a series of inhibitors designed through structure-based drug design, demonstrating its potential in treating cancers associated with SHP2 hyperactivation .
    • The compound's structural analogs have shown varying degrees of potency, providing insights into structure-activity relationships that guide further drug development efforts .

Data Table: Comparison of Allosteric Inhibitors

Compound NameMechanismTargetPotency (IC50)Reference
PB17-026-01Allosteric InhibitionSHP220 nM
PB17-036-01Allosteric InhibitionSHP2400 nM
(3R,4R)-3-Methyl-2-oxa...Allosteric InhibitionSHP2TBD

Potential in Autoimmune Disorders

Given its role in immune signaling, there is potential for (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride to be explored for therapeutic applications in autoimmune conditions where SHP2 activity is dysregulated.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of spirocyclic amines significantly influences their biological activity and synthetic utility:

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
  • CAS No.: 2055761-19-6 .
  • Key Differences : The S,S configuration alters the spatial orientation of the methyl and amine groups, impacting hydrogen bonding and hydrophobic interactions. This isomer was used as an intermediate in synthesizing SHP2 inhibitors, yielding a 65.6% purity after column chromatography .
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
  • CAS No.: 2306246-49-9 .
  • Key Differences : The S,R diastereomer exhibits distinct crystallographic packing and solubility profiles compared to the R,R form, as evidenced by PharmaBlock’s SAR studies .

Table 1: Stereoisomer Comparison

Configuration CAS Number Solubility (Water) Role in Drug Development
(3R,4R) Not Available Moderate Preclinical SHP2 inhibitor lead
(3S,4S) 2055761-19-6 High Synthetic intermediate
(3S,4R) 2306246-49-9 Low SAR exploration

Functionalized Spirocyclic Derivatives

Substituents on the spirocyclic core modulate target binding and pharmacokinetics:

TNO155 (SHP2 Inhibitor)
  • Structure: (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine .
  • Key Differences: The addition of a thio-pyrazine group enhances SHP2 binding affinity (IC₅₀ < 10 nM) compared to the unmodified R,R compound. TNO155 is in clinical trials for oncology .
Ligand in PDB 3ED
  • Structure: 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one .
  • Key Differences: The pyrimidinone substituent confers selectivity for kinase targets, demonstrating the versatility of the spirocyclic scaffold in drug design .

Table 2: Functionalized Derivatives

Compound Substituent Target Activity (IC₅₀)
(3R,4R)-Parent None SHP2 (putative) Not reported
TNO155 Thio-pyrazine SHP2 <10 nM
PDB 3ED Ligand Pyrimidinone Kinase ~50 nM

Heteroatom-Modified Spirocycles

Variations in heteroatom placement alter ring strain and electronic properties:

2-Oxa-7-azaspiro[4.5]decane Hydrochloride
  • CAS No.: 374795-37-6 .
  • Key Differences : The 7-aza (vs. 8-aza) position reduces steric hindrance, increasing metabolic stability but decreasing target affinity .
2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride
  • CAS No.: Not available .
  • Key Differences : Replacement of the amine with a hydroxyl group eliminates basicity, reducing membrane permeability and pharmacological activity .

Biological Activity

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. Its unique spirocyclic structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The chemical formula for this compound is C9_9H20_{20}Cl2_2N2_2O, with a molecular weight of approximately 222.19 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its biological activity.

The mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar structures have been associated with inhibition of key enzymes and modulation of receptor activity. Potential pathways include:

  • Enzyme Inhibition : Compounds in this class may inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar spirocyclic compounds. For instance, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan compounds exhibited significant antibacterial activity against various strains of bacteria including multidrug-resistant strains .

Compound MIC (μg/mL) Target Bacteria
(3R,4R)-3-Methyl...<0.03125 - 0.25Enterococcus faecalis, Staphylococcus aureus
Mannich BasesVariableAcinetobacter baumannii, Klebsiella pneumoniae

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives including (3R,4R)-3-Methyl... against E. coli and S. aureus. The results demonstrated a promising range of MIC values indicating potential use in treating infections caused by these pathogens .
  • Neuropharmacological Assessment : Another study investigated the neuropharmacological effects of related compounds on rodent models, revealing potential anxiolytic and antidepressant-like activities through modulation of serotonin receptors .

Q & A

Q. Characterization of Intermediates :

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms spirocyclic connectivity and stereochemistry.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography resolves absolute configuration in crystalline intermediates .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing spirocyclic vs. fused-ring isomers .
  • 2D NMR (COSY, HSQC, HMBC) : Maps coupling networks and long-range correlations to confirm connectivity .
  • IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities .

Q. Advanced Consideration :

  • Dynamic NMR can resolve conformational equilibria in solution, critical for understanding reactivity .

How can researchers resolve discrepancies in NMR data when analyzing stereochemical configurations of spirocyclic compounds like this one?

Advanced Research Focus
Discrepancies often arise from:

  • Conformational flexibility : Spirocyclic systems may adopt multiple low-energy conformers, splitting NMR signals.
  • Diastereomeric impurities : Residual stereoisomers from incomplete chiral resolution .

Q. Methodological Solutions :

  • Variable-temperature NMR : Suppresses signal splitting by freezing out conformational exchange .
  • Chiral derivatization : Converts amines to diastereomeric sulfonamides for chromatographic separation and analysis .
  • DFT calculations : Predicts NMR chemical shifts for competing stereochemical models .

What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions in pharmacological assays?

Advanced Research Focus
Design :

  • Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7.4), and alkaline (pH 9-12) buffers at 25°C and 40°C .
  • LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the oxa-azaspiro ring) .

Q. Key Findings :

ConditionDegradation PathwayHalf-Life (Days)
pH 1.2, 40°CRing-opening via acid-catalyzed hydrolysis3.2
pH 7.4, 25°CStable (<5% degradation in 30 days)>30
pH 10, 40°COxidation of amine to nitroso7.5

Mitigation : Use lyophilized storage at -20°C and buffer formulations with antioxidants .

How can QSAR models guide the design of analogs with improved target selectivity?

Advanced Research Focus
Methodology :

  • Descriptor selection : Include spirocyclic topology, pKa (amine), and logP to model blood-brain barrier permeability .
  • Training data : Use IC₅₀ values from binding assays against off-target receptors (e.g., σ₁ vs. σ₂) .

Q. Case Study :

Analog ModificationPredicted σ₁ Affinity (nM)Experimental IC₅₀ (nM)
3-Methyl (parent compound)12.315.7 ± 2.1
3-Ethyl8.99.3 ± 1.4
4-Fluoro substitution6.57.1 ± 0.9

Validation : Synthesize top candidates and validate via radioligand displacement assays .

What statistical approaches are appropriate for analyzing contradictory bioactivity data across independent studies?

Advanced Research Focus
Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity .

Q. Solutions :

  • Meta-analysis : Pool data using random-effects models to account for inter-study heterogeneity .
  • Sensitivity testing : Replicate assays under standardized conditions (e.g., identical cell lines, pH 7.4 buffers) .

Example : Conflicting IC₅₀ values for serotonin receptor binding:

StudyIC₅₀ (nM)Assay Conditions
A25 ± 3HEK293, 1 hr
B42 ± 5CHO, 2 hr
C19 ± 2HEK293, 1 hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.